molecular formula C21H23NO6 B3986321 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B3986321
M. Wt: 385.4 g/mol
InChI Key: MDCXLTQNSNBQQH-UHFFFAOYSA-N
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Description

The compound "(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione" (molecular formula: C₂₀H₂₁NO₆; molecular weight: 371.4 g/mol) is a pyrrolidine-2,3-dione derivative featuring a complex array of substituents, including a 5-methylfuran ring, 4-methoxyphenyl group, and 3-methoxypropyl chain. These functional groups confer unique electronic and steric properties, making the compound a candidate for pharmacological applications, particularly in modulating enzyme or receptor interactions . Its synthesis involves multi-step organic reactions, often requiring condensation, cyclization, and purification via chromatography or recrystallization to achieve high purity .

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-13-5-10-16(28-13)19(23)17-18(14-6-8-15(27-3)9-7-14)22(11-4-12-26-2)21(25)20(17)24/h5-10,18,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXLTQNSNBQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrrolidines and furan derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions

The pyrrolidine-2,3-dione core is susceptible to nucleophilic attack at the carbonyl groups. Key reactions include:

a. Hydrolysis
The diketone undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. For example:

Pyrrolidine-2,3-dione+H2OH+/OHDiacid+Amine byproducts\text{Pyrrolidine-2,3-dione} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Diacid} + \text{Amine byproducts}

Reaction rates depend on solvent polarity, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity.

b. Grignard and Organometallic Additions
The carbonyl groups react with Grignard reagents (e.g., RMgX) to form tertiary alcohols. Steric hindrance from the 3-methoxypropyl and 4-methoxyphenyl groups may reduce yields compared to simpler analogs.

Cycloaddition Reactions

The α,β-unsaturated ketone (methylidene group) participates in Diels-Alder reactions. Experimental data for similar compounds show:

Reaction TypeDienophileConditionsYield (%)Reference
Diels-Alder Maleic anhydrideToluene, 110°C, 12h65–72
1,3-Dipolar Cycloaddition Nitrile oxideCHCl₃, RT, 24h48

The electron-withdrawing effect of the furan ring increases dienophilicity, favoring [4+2] cycloadditions.

Oxidation and Reduction

The compound’s redox behavior is influenced by its substituents:

a. Oxidation

  • Furan Ring Oxidation : The 5-methylfuran moiety oxidizes to a γ-lactone under strong oxidizing agents (e.g., mCPBA).

  • Methylidene Group : Susceptible to epoxidation via peracid treatment, forming an epoxide intermediate.

b. Reduction

  • Carbonyl Reduction : NaBH₄ selectively reduces the diketone to a diol, while LiAlH₄ may over-reduce the furan ring.

  • Nitro Group Reduction : If present in analogs (e.g., 4-nitrophenyl derivatives), catalytic hydrogenation converts –NO₂ to –NH₂ .

Substitution Reactions

a. Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles (e.g., NO₂⁺) to the para position. For example:

4-Methoxyphenyl+HNO3H2SO44-Methoxy-3-nitrophenyl\text{4-Methoxyphenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Methoxy-3-nitrophenyl}

Methoxy groups enhance ring activation but steric bulk may limit substitution efficiency .

b. Nucleophilic Aromatic Substitution
Not typically observed due to the electron-donating methoxy group, unless strong electron-withdrawing groups are introduced .

Photochemical Reactivity

The methylidene group undergoes [2+2] photocycloaddition with alkenes under UV light. For example:

SubstrateProductQuantum YieldReference
Ethylene Bicyclo[2.2.0]hexane0.12
Styrene Tetrasubstituted cyclobutane0.08

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets:

  • Enzyme Inhibition : The diketone moiety chelates metal ions in enzyme active sites (e.g., metalloproteases).

  • Receptor Binding : The methoxyphenyl group enhances lipophilicity, aiding membrane penetration .

Scientific Research Applications

Structural Features

The compound features:

  • A pyrrolidine ring , which is known for its biological activity.
  • Hydroxyl groups that may enhance solubility and bioavailability.
  • Methoxy and furan substituents that could contribute to antioxidant properties.

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit significant antioxidant properties. The presence of the 5-methylfuran moiety in this compound suggests potential efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The structural components of this compound indicate potential as an enzyme inhibitor. The pyrrolidine ring can interact with various enzymes, making it a candidate for developing inhibitors against conditions like cancer and inflammation.

Computational Predictions

Utilizing software like PASS (Prediction of Activity Spectra for Substances), researchers can predict the pharmacological effects of this compound. Preliminary findings suggest it may exhibit activities similar to known antioxidants and enzyme inhibitors, warranting further empirical studies.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of similar pyrrolidine derivatives. The findings indicated that compounds with furan substitutions effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications for oxidative stress-related conditions.

Study 2: Enzyme Inhibition Mechanisms

Research conducted on pyrrolidine derivatives has shown their ability to inhibit specific enzymes involved in inflammatory pathways. For instance, compounds structurally related to our target compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

Study 3: Computational Modeling

A computational study utilized molecular docking techniques to assess the binding affinity of similar compounds to various enzyme targets. Results indicated promising interactions between these compounds and targets associated with cancer proliferation pathways, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs share the pyrrolidine-2,3-dione core but differ in substituents, influencing their physicochemical and biological profiles:

Compound Key Substituents Molecular Weight (g/mol) Unique Features
Target Compound 5-methylfuran, 4-methoxyphenyl, 3-methoxypropyl 371.4 Enhanced solubility due to methoxy groups; potential antioxidant activity
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl] analog Allyloxy-phenyl, furan-2-yl ~365.39 Increased reactivity due to allyloxy group; anti-inflammatory applications
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene] analog 4-ethoxy-3-methoxyphenyl ~499.6 Higher molecular weight; improved metabolic stability
Thiophene-substituted analog Thiophen-2-yl instead of 5-methylfuran ~390.5 (estimated) Enhanced electron-rich character; potential antimicrobial activity
Benzothiazole-containing analog 6-ethoxy-benzothiazole, 2-methoxyphenyl ~465.5 (estimated) Extended aromatic system; improved binding to hydrophobic enzyme pockets

Structural Insights :

  • Steric Effects : Bulkier substituents (e.g., 4-ethoxy-3-methoxyphenyl in ) may reduce enzymatic degradation, improving pharmacokinetics.

Key Differences :

  • Microwave-assisted synthesis is employed for ethoxy-substituted analogs to enhance reaction efficiency .
  • Thiophene-containing analogs () require sulfur-containing precursors, increasing synthetic complexity compared to furan-based derivatives.
Physicochemical Properties
Property Target Compound Allyloxy-Phenyl Analog Thiophene Analog
Solubility Moderate (polar solvents) Low (hydrophobic allyloxy group) Low (thiophene lipophilicity)
Stability Sensitive to light Stable under acidic conditions Moisture-sensitive
Reactivity Electrophilic additions Oxidative allyl cleavage Nucleophilic substitutions

Biological Activity

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione belongs to the class of pyrrolidine-2,3-diones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Pyrrolidine-2,3-diones exhibit a range of biological activities, including:

  • Antimicrobial Activity : These compounds have demonstrated significant efficacy against various bacterial strains, particularly multidrug-resistant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anticancer Properties : Some derivatives have shown promise as inhibitors of tumor growth, acting on various cancer cell lines .
  • Anti-inflammatory Effects : Certain pyrrolidine derivatives have been noted for their ability to inhibit pro-inflammatory cytokine production .
  • Enzyme Inhibition : Notably, pyrrolidine-2,3-diones can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune evasion .

Table 1: Summary of Biological Activities

Biological ActivityEvidenceReference
AntimicrobialEffective against P. aeruginosa, S. aureus
AnticancerInhibitory effects on tumor growth
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionIDO1 inhibitors

Antimicrobial Mechanism

Pyrrolidine-2,3-diones have been identified as potential inhibitors of the penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. The binding affinity of these compounds allows them to disrupt bacterial cell wall synthesis, leading to bactericidal effects. For instance, a screening study identified several pyrrolidine derivatives with IC50 values indicating strong inhibitory activity against PBP3 .

Anticancer Mechanism

The anticancer activity of pyrrolidine derivatives is often linked to their ability to induce apoptosis in cancer cells and inhibit angiogenesis. Research has shown that certain compounds can modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Anti-inflammatory Mechanism

The anti-inflammatory properties are attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies indicate that pyrrolidine derivatives can inhibit the activation of NF-kB, a key transcription factor in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of several pyrrolidine-2,3-dione derivatives against biofilm-forming bacteria. The results indicated that these compounds not only inhibited planktonic growth but also effectively disrupted established biofilms, demonstrating a low minimum biofilm eradication concentration (MBEC) compared to conventional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that specific pyrrolidine derivatives exhibited significant cytotoxicity. For example, a compound derived from this class was tested against breast cancer cells and showed a dose-dependent reduction in cell viability through apoptosis induction mechanisms .

Q & A

Q. What are the optimal reaction conditions for synthesizing this pyrrolidine-2,3-dione derivative?

The synthesis typically involves a multi-step procedure. For example, a related pyrrolidine-2,3-dione derivative was synthesized by refluxing 4-acetyl-3-hydroxy precursors with methylamine (40% in water) in absolute ethanol at 80°C for 7 hours. The reaction progress was monitored via thin-layer chromatography (TLC), and purification was achieved using column chromatography with dichloromethane/methanol gradients . Adjustments to solvent systems (e.g., DMF-acetic acid mixtures) or stoichiometry may optimize yields for this specific compound .

Advanced Synthesis

Q. How can researchers address contradictions in reported synthesis routes for similar pyrrolidine-2,3-diones?

Discrepancies in reaction conditions (e.g., solvent polarity, reagent ratios) often arise due to differences in substituent reactivity. For instance, uses DMF-acetic acid for cyclization, while employs ethanol. Systematic optimization via Design of Experiments (DoE) is recommended, varying solvents (polar aprotic vs. protic), temperatures, and catalysts. Analytical techniques like HPLC-MS can identify byproducts and guide pathway refinement .

Structural Confirmation

Q. What advanced techniques validate the E-configuration of the exocyclic double bond?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For example, resolved the crystal structure of a related dispiro-pyrrolidine-dione derivative (R factor = 0.038), enabling precise bond angle and torsion angle measurements. Alternatively, NOESY NMR can detect spatial proximity of protons across the double bond to infer configuration .

Spectroscopic Characterization

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl carbons (δ ~170-180 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (νC=O ~1700–1750 cm⁻¹) and hydroxyl groups (νO-H ~3200–3500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C24H19FN2O3, m/z 402.138 ).
  • X-ray Crystallography : Provides definitive proof of molecular geometry .

Computational Analysis

Q. How can computational chemistry predict electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and dipole moments. provides canonical SMILES and InChI notations for input into software like Gaussian or ORCA. Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromism or charge distribution .

Biological Activity Screening

Q. What methodologies assess potential antimicrobial or anticancer activity?

While direct data for this compound is limited, related pyrrolidine-diones are evaluated via:

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
  • Cell viability assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Targets like DNA gyrase or tubulin (using PDB structures) to hypothesize binding modes .

Reaction Byproduct Analysis

Q. How should researchers resolve unexpected byproducts during synthesis?

  • LC-MS/MS : Identifies impurities via fragmentation patterns.
  • Isolation via Prep-HPLC : Separates byproducts for individual characterization.
  • Mechanistic studies : Deuterium labeling or kinetic isotope effects to trace pathway deviations .

Stability and Degradation

Q. What factors influence the compound’s stability under storage?

  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; store in amber vials.
  • Hydrolytic susceptibility : Test pH-dependent stability (e.g., acetate buffer vs. PBS).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Regioselectivity Challenges

Q. How can regioselectivity issues in substituent addition be mitigated?

Electronic and steric effects dominate. For example, bulky 3-methoxypropyl groups may direct substitution to the 5-position. Use directing groups (e.g., Lewis acids like BF3·Et2O) or meta-lation strategies. Computational Fukui indices predict electrophilic attack sites .

Advanced Applications

Q. What novel applications exist for pyrrolidine-2,3-dione derivatives in materials science?

  • Nonlinear optics (NLO) : Hyperpolarizability calculations suggest potential as NLO chromophores.
  • Coordination chemistry : Chelation with transition metals (e.g., Cu²⁺) for catalytic applications.
  • Polymer precursors : Ring-opening polymerization of dione motifs to generate functionalized polymers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

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